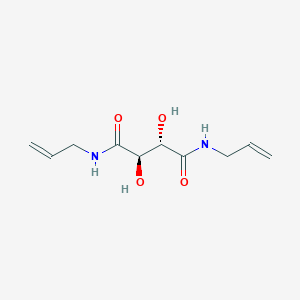

N,N'-Diallyltartardiamide

Description

Role as a Versatile Chemical Compound in Scientific Disciplines

N,N'-Diallyl-L-tartardiamide is a versatile chemical compound primarily known for its function as a crosslinking agent. wikipedia.orgchemimpex.com Its dual allyl groups enable the formation of stable polymer networks, which is crucial for enhancing the mechanical properties and thermal stability of various materials. wikipedia.orgchemimpex.com This characteristic has led to its widespread use in polymer chemistry for the synthesis of hydrogels, elastomers, and resins. wikipedia.orgchemimpex.com

Beyond its role as a crosslinker, DATD's inherent chirality, stemming from its L-tartaric acid backbone, makes it a valuable component in the field of enantioselective separations. It is used in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), enabling the separation of racemic mixtures. researchgate.netmdpi.com

Furthermore, research has explored the use of N,N'-Diallyl-L-tartardiamide in other specialized areas. It has been investigated as a ligand in catalytic processes to improve reaction efficiency and selectivity. wikipedia.org In the realm of biotechnology and pharmaceuticals, it serves as a building block for drug delivery systems and as a scaffold in tissue engineering due to its biocompatibility. wikipedia.orgchemimpex.com There is also growing interest in its potential for environmental applications, such as in wastewater treatment processes. wikipedia.org

Table 1: Key Properties of N,N'-Diallyl-L-tartardiamide

| Property | Value |

|---|---|

| IUPAC Name | (2R,3R)-2,3-dihydroxy-N,N'-bis(prop-2-enyl)butanediamide dicp.ac.cn |

| CAS Number | 58477-85-3 dicp.ac.cnCurrent time information in Bangalore, IN. |

| Molecular Formula | C₁₀H₁₆N₂O₄ wikipedia.orgdicp.ac.cn |

| Molecular Weight | 228.25 g/mol wikipedia.orgCurrent time information in Bangalore, IN. |

| Melting Point | 186-188 °C Current time information in Bangalore, IN. |

| Optical Activity | [α]20/D +108°, c = 2.4 in H₂O Current time information in Bangalore, IN. |

| Appearance | White crystalline powder, crystals, or flakes |

Historical Context and Evolution of Research Applications

The application of N,N'-Diallyl-L-tartardiamide in a research context can be traced back several decades, with one of its earliest significant roles being in the field of electrophoresis. A seminal 1976 paper by Baumann and Chrambach detailed the use of DATD as a crosslinking agent for creating highly crosslinked, transparent polyacrylamide gels with improved mechanical stability for isoelectric focusing and isotachophoresis. dicp.ac.cn A key advantage of DATD over the more common crosslinker, N,N'-methylenebisacrylamide (bisacrylamide), is that polyacrylamide gels crosslinked with DATD can be dissolved by treatment with periodic acid. dicp.ac.cn This property is due to the presence of vicinal diols in the DATD molecule and facilitates the recovery of separated macromolecules. dicp.ac.cn

Throughout the latter half of the 20th century, the use of DATD in electrophoresis continued, with researchers utilizing it for various applications, including the analysis of human serum proteins and the separation of immunoglobulins.

The 1990s saw an expansion of DATD's applications into the realm of chiral separations. Research from this period describes the development of network-polymeric chiral stationary phases based on N,N'-diallyl-L-tartardiamide for HPLC. researchgate.net These CSPs demonstrated the ability to separate a wide range of chiral compounds.

In recent years, the evolution of research applications for DATD has continued, reflecting advancements in materials science and biotechnology. For instance, a 2018 study utilized acrylamide-DATD gels for the analysis of myosin-heavy chain content in cardiac muscle. polimi.it A 2019 study showcased a modern application of DATD in the fabrication of cinchona-based hybrid monolithic chiral stationary phases through photo-initiated thiol-ene polymerization, demonstrating its continued relevance in the development of advanced separation materials. medchemexpress.com Furthermore, its use in creating hydrogels for specific applications, such as the controlled release of the antibiotic ciprofloxacin (B1669076) and in actuators for controlled soil irrigation, highlights its ongoing development as a versatile research tool. Current time information in Bangalore, IN.nih.gov

Table 2: Comparison of Crosslinking Agents in Polyacrylamide Gel Electrophoresis

| Feature | N,N'-Diallyl-L-tartardiamide (DATD) | N,N'-Methylenebisacrylamide (Bisacrylamide) |

|---|---|---|

| Gel Solubility | Soluble in periodic acid dicp.ac.cn | Insoluble |

| Glass Interaction | Stronger interaction with glass, useful as a "plug" in gel apparatus dicp.ac.cn | Weaker interaction with glass |

| Polymerization Rate | Slower, can inhibit polymerization at high concentrations dicp.ac.cn | Faster |

| Primary Advantage | Allows for recovery of separated molecules from the gel matrix dicp.ac.cn | Widely used, well-established protocols |

Table 3: Selected Research Applications of N,N'-Diallyl-L-tartardiamide

| Application Area | Specific Use | Research Finding/Outcome |

|---|---|---|

| Polymer Chemistry | Crosslinking agent for hydrogels containing cellulose (B213188) for controlled soil irrigation. Current time information in Bangalore, IN.nih.gov | Component of an actuator capable of controlled soil irrigation. Current time information in Bangalore, IN.nih.gov |

| Drug Delivery | Crosslinking agent for dendronized polymers to prepare hydrogels for drug release. Current time information in Bangalore, IN.nih.gov | Used in hydrogels containing ciprofloxacin for controlled drug release. Current time information in Bangalore, IN.nih.gov |

| Chiral Separations | Component of a chiral stationary phase (Kromasil® CHI-TBB). researchgate.net | Evaluated for the separation of bupivacaine (B1668057) enantiomers, showing the influence of temperature on equilibrium and mass-transfer parameters. researchgate.net |

| Biotechnology | Crosslinking agent in polyacrylamide gels for protein analysis. polimi.it | Used in Acrylamide-DATD gels for the analysis of myosin-heavy chain content. polimi.it |

| Materials Science | Chiral crosslinker in the fabrication of monolithic chiral stationary phases. medchemexpress.com | Used to prepare poly(POSS-co-DATDA-co-PCD) for the enantioseparation of acidic racemates. medchemexpress.com |

Structure

2D Structure

Propriétés

IUPAC Name |

(2R,3R)-2,3-dihydroxy-N,N'-bis(prop-2-enyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-3-5-11-9(15)7(13)8(14)10(16)12-6-4-2/h3-4,7-8,13-14H,1-2,5-6H2,(H,11,15)(H,12,16)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKLEAHGBNDKHM-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(C(C(=O)NCC=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=O)[C@@H]([C@H](C(=O)NCC=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60886266 | |

| Record name | Butanediamide, 2,3-dihydroxy-N1,N4-di-2-propen-1-yl-, (2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | N,N'-Diallyltartardiamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15761 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

58477-85-3 | |

| Record name | N,N′-Diallyltartardiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58477-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diallyltartardiamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058477853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanediamide, 2,3-dihydroxy-N1,N4-di-2-propen-1-yl-, (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanediamide, 2,3-dihydroxy-N1,N4-di-2-propen-1-yl-, (2R,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60886266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-N,N'-diallyltartaramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for N,n Diallyl L Tartardiamide

Synthetic Routes and Chemical Transformations

The primary method for synthesizing N,N'-Diallyl-L-tartardiamide involves the direct reaction between L-tartaric acid and allylamine (B125299). This process is a classic example of amidation, a fundamental reaction in organic chemistry.

Amidation Reactions and Precursors (e.g., Tartaric Acid and Allylamine)

The synthesis of N,N'-diallyl-L-tartardiamide is achieved through the condensation of L-tartaric acid with allylamine. liverpool.ac.uk This reaction can be performed via conventional thermolysis at high temperatures without a solvent. researchgate.net In this process, the carboxylic acid groups of L-tartaric acid react with the amino group of allylamine to form amide bonds, with the elimination of water.

However, direct thermolysis can lead to a mixture of stereoisomers, although the product retains an excess of the starting material's configuration. researchgate.net To circumvent this and maintain optical purity, alternative methods are employed. One such approach involves converting the tartaric acid to its acid chloride derivative first, which is then reacted with the amine. This method has been shown to yield the desired amide with good yield and without loss of optical activity. google.com Other strategies include reacting a tartaric acid derivative with an amine in the presence of a dehydrating agent or dehydrating an amine salt of a tartaric acid derivative by heating. google.com

The choice of precursors is critical. L-tartaric acid serves as an inexpensive and readily available chiral building block. researchgate.netnih.gov Allylamine provides the diallyl functionality, which is crucial for the crosslinking properties of the final product.

Controlled Reaction Conditions for Optimized Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of N,N'-diallyl-L-tartardiamide. In the thermolytic approach, the reaction is typically conducted at around 200°C. researchgate.net While this method is straightforward, it may not be ideal for achieving high stereoselectivity. researchgate.net

For reactions aiming to preserve the stereochemistry of the tartaric acid, careful control of the reaction environment is necessary. For instance, in the synthesis of related tartaric acid amides, reactions are often carried out in a dry solvent with a reflux condenser to manage the reaction temperature and prevent loss of volatile reactants. oc-praktikum.de The use of a catalyst, such as an acid catalyst like Amberlyst 15, can facilitate the reaction, as seen in the esterification of tartaric acid, a related transformation. oc-praktikum.de The reaction time is also a critical parameter, with some procedures requiring several hours to ensure complete conversion. researchgate.netoc-praktikum.de

Purification Techniques for Research-Grade Purity

Achieving research-grade purity of N,N'-diallyl-L-tartardiamide necessitates effective purification techniques. A common method involves washing the crude product with a solvent mixture, such as diethyl ether containing 10% ethanol, until the washings are clear and colorless. The purified product is then dried under a vacuum. chemicalbook.com

For more rigorous purification, especially to separate stereoisomers or remove trace impurities, chromatographic techniques are employed. Chiral high-performance liquid chromatography (HPLC) is a powerful tool for separating enantiomers and diastereomers. merckmillipore.com The choice of the chiral stationary phase (CSP) is crucial for effective separation. merckmillipore.com

Recrystallization is another effective method for purifying solid compounds like N,N'-diallyl-L-tartardiamide. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. The selection of the appropriate solvent system is key to successful recrystallization.

The purity of the final product can be assessed using various analytical techniques, including melting point determination, optical rotation measurements, and gas chromatography (GC). sigmaaldrich.comthermofisher.com

| Property | Value | Source |

| Appearance | White to pale cream crystals, powder, or flakes | chemicalbook.comthermofisher.com |

| Melting Point | 181.0-188.0 °C | sigmaaldrich.comthermofisher.com |

| Optical Rotation | +115° to +119° (c=3 in methanol) | thermofisher.com |

| Assay (GC) | ≥98.5% | thermofisher.com |

Exploration of Novel Derivatives and Analogues

The versatile structure of N,N'-diallyl-L-tartardiamide makes it an attractive scaffold for the development of novel derivatives and analogues with tailored properties for specific applications. chemimpex.com

Structural Modifications for Tailored Properties

Researchers can easily modify the structure of N,N'-diallyl-L-tartardiamide to create materials with specific characteristics. chemimpex.com One area of exploration is the synthesis of derivatives where the allyl groups are replaced with other functional moieties. For example, replacing the allyl groups with different alkyl chains (e.g., butyl, hexyl, octyl) has been explored to create N,N'-dialkyltartramides with surfactant and supramolecular properties. researchgate.net

Another approach involves modifying the hydroxyl groups of the tartaric acid backbone. For instance, O,O'-bis(4-tert-butylbenzoyl)-N,N'-diallyl-L-tartardiamide and O,O'-bis(3,5-dimethylbenzoyl)-N,N'-diallyl-L-tartar diamide (B1670390) are derivatives used as chiral selectors in chromatography. merckmillipore.com These modifications enhance the chiral recognition capabilities of the molecule.

Furthermore, the amide nitrogens can be derivatized to create peptoid structures, which can influence conformational constraints and allow for backbone modifications. medchemexpress.com Such alterations can impact cytotoxicity, cell selectivity, and receptor pharmacology. medchemexpress.com

Mechanistic Studies of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is crucial for controlling the outcome and designing new synthetic strategies. The formation of tartaric acid amides through thermolysis has been proposed to proceed via two competing pathways: direct substitution of the amine into the carboxylic acid group and a pathway involving a ketene (B1206846) intermediate. researchgate.net The direct substitution pathway is a straightforward nucleophilic acyl substitution. The ketene pathway involves the elimination of water from the carboxylic acid to form a highly reactive ketene, which then rapidly reacts with the amine to form the amide. researchgate.net

Studies on related reactions, such as oxidative coupling, provide insights into how the tartaric acid scaffold can influence the stereoselectivity of reactions. vtt.fi The chiral environment provided by the tartaric acid derivative can direct the approach of incoming reagents, leading to the preferential formation of one stereoisomer over another.

Mechanistic investigations often employ techniques like nuclear magnetic resonance (NMR) spectroscopy to identify reaction intermediates and products, helping to elucidate the reaction pathway. researchgate.net The presence of multiple sets of NMR signals can indicate the formation of different stereoisomers or rotamers around the amide C-N bond. researchgate.net

Advanced Polymer Chemistry and Materials Science Applications

Crosslinking Agent in Polymeric Systems

As a crosslinking agent, N,N'-Diallyl-L-tartardiamide plays a crucial role in forming three-dimensional polymer networks. chemimpex.com These networks are fundamental to the performance of various materials, enhancing their mechanical strength and thermal stability. chemimpex.com The presence of the dual allyl groups allows DATD to effectively connect polymer chains, a property that is particularly valuable in the synthesis of hydrogels and other advanced polymeric materials. chemimpex.commedchemexpress.com

Synthesis of Polyacrylamide Gels

N,N'-Diallyl-L-tartardiamide is a key comonomer used in the polymerization of polyacrylamide gels. thermofisher.com It serves as a crosslinker, creating covalent bonds between polyacrylamide chains and forming a porous gel matrix. wikipedia.org This process is essential for a variety of applications in biotechnology and life sciences.

Polyacrylamide gels crosslinked with N,N'-Diallyl-L-tartardiamide are extensively used in electrophoretic separation techniques. wikipedia.org These techniques, such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and isoelectric focusing, are fundamental for separating proteins and other macromolecules based on their size and charge. wikipedia.org The porous nature of the DATD-crosslinked gel allows for the differential migration of molecules under the influence of an electric field. The use of DATD in these gels can lead to greater resolution of separated molecules, especially in the higher molecular weight range. nih.gov

The incorporation of N,N'-Diallyl-L-tartardiamide as a crosslinker significantly enhances the mechanical properties and stability of polyacrylamide gels. chemimpex.comwikipedia.org Gels crosslinked with DATD are noted for being highly transparent and elastic. wikipedia.org They also exhibit stronger adhesion to glass plates following polymerization, which can be advantageous in certain electrophoretic setups. wikipedia.orgwikipedia.org This improved mechanical stability is crucial for the integrity of the gel during handling and the electrophoretic process. wikipedia.org

A key advantage of using N,N'-Diallyl-L-tartardiamide as a crosslinker is the ability to dissolve the resulting polyacrylamide gel after electrophoresis. wikipedia.orgwikipedia.org This is possible due to the vicinal diol structure within the DATD molecule. wikipedia.org Treatment with a periodate (B1199274) solution, such as sodium periodate, specifically cleaves these 1,2-diol bonds. nih.govrsc.org This cleavage breaks the crosslinks, effectively dissolving the gel matrix and allowing for the recovery of separated macromolecules. wikipedia.orgwikipedia.org

Comparative studies have been conducted to evaluate the performance of N,N'-Diallyl-L-tartardiamide against other crosslinking agents, most notably N,N'-Methylenebisacrylamide (BIS). nih.govwikipedia.org Research has indicated that DATD-crosslinked gels can offer greater resolution in protein separation, particularly for high molecular weight proteins. nih.gov However, it is also noted that DATD can act as an inhibitor of polymerization at high concentrations and is considered a slower crosslinker compared to others. wikipedia.orgwikipedia.org While both DATD and BIS are effective, the choice of crosslinker often depends on the specific requirements of the application, such as the need for gel dissolution. wikipedia.org

The following table provides a comparative overview of key properties for N,N'-Diallyl-L-tartardiamide and N,N'-Methylenebisacrylamide.

| Property | N,N'-Diallyl-L-tartardiamide | N,N'-Methylenebisacrylamide |

| Molar Mass | 228.25 g/mol | 154.17 g/mol |

| Periodate Cleavage | Yes wikipedia.orgwikipedia.org | No |

| Polymerization Rate | Slower, can inhibit at high concentrations wikipedia.orgwikipedia.org | Faster |

| Gel Resolution | Higher resolution for high MW proteins nih.gov | Standard resolution |

| Gel Properties | Transparent, elastic, strong adhesion to glass wikipedia.org | Standard mechanical properties |

Data for N,N'-Methylenebisacrylamide is widely available in chemical literature.

The polymerization kinetics of acrylamide (B121943) gels crosslinked with N,N'-Diallyl-L-tartardiamide have been a subject of study. The efficiency of the polymerization reaction is dependent on the ratio of DATD to acrylamide. nih.gov Studies have shown that the reaction is efficient when the ratio of DATD to acrylamide is kept low. nih.gov At higher concentrations, DATD can inhibit the polymerization process. wikipedia.org Understanding these kinetics is crucial for optimizing gel preparation to achieve the desired porosity and mechanical properties for specific applications.

Comparative Studies with Alternative Crosslinkers (e.g., N,N'-Methylenebisacrylamide)

Hydrogel Formation and Engineering

N,N'-Diallyl-L-tartardiamide (DATD) is a key crosslinking agent utilized in the synthesis of hydrogels and other polymeric materials. chemimpex.commedchemexpress.commedchemexpress.com Its distinct molecular structure, featuring two allyl groups, enables the formation of stable, three-dimensional polymer networks. chemimpex.com This characteristic is fundamental to its role in hydrogel formation, where it enhances mechanical properties and stability. chemimpex.com Unlike some other crosslinkers, DATD imparts unique properties to the hydrogel, such as the ability to be dissolved through chemical cleavage, which is advantageous in certain research applications. wikipedia.org

The use of N,N'-Diallyl-L-tartardiamide allows for a controlled approach to hydrogel synthesis and network design. The polymerization process, particularly with acrylamide, has been found to be efficient, provided the ratio of DATD to the monomer is kept low. nih.gov At high concentrations, DATD can act as an inhibitor of the polymerization reaction, a factor that can be leveraged to modulate the kinetics of gel formation. wikipedia.org The presence of vicinal diols in the DATD molecule provides specific sites for potential post-synthesis modification or degradation, allowing for the design of "smart" networks that can be altered in response to specific chemical stimuli like periodic acid. wikipedia.org This feature enables precise control over the final polymer architecture and its subsequent disassembly.

The concentration of N,N'-Diallyl-L-tartardiamide as a crosslinker has a direct and significant impact on the structural properties of the resulting hydrogel. The ratio of the monomer to the crosslinker is a critical parameter that determines the physical characteristics of the polymer network. osti.gov A higher concentration of DATD typically leads to a more tightly crosslinked network, which in turn reduces the average mesh size and can decrease the swelling degree of the hydrogel.

Research on acrylamide gels has shown that low concentrations of DATD are optimal for creating gels with high resolution for protein separation, a property attributed to the formation of a spontaneous gradient within the gel that retards protein diffusion. nih.gov The polymerization reaction is most efficient when the ratio of DATD to acrylamide is low. nih.gov

In the context of ceramic gelcasting, a process that relies on in-situ polymerization of monomers to form a ceramic green body, the monomer/crosslinker ratio was identified as a key factor influencing the final strength of the material. An experimental design evaluated the effects of varying this ratio on the properties of a gelcast silicon nitride formulation, demonstrating the principle of how crosslinker concentration affects mechanical properties.

| Experiment No. | Monomer/Crosslinker Ratio | Initiator Conc. (wt%) | Catalyst/Initiator Ratio | Green Strength (MPa) |

| 1 | 24 | 0.05 | 1 | 2.4 |

| 2 | 24 | 0.05 | 2 | 2.8 |

| 3 | 24 | 0.10 | 1 | 2.9 |

| 4 | 24 | 0.10 | 2 | 2.5 |

| 5 | 49 | 0.05 | 1 | 2.9 |

| 6 | 49 | 0.05 | 2 | 3.8 |

| 7 | 49 | 0.10 | 1 | 3.2 |

| 8 | 49 | 0.10 | 2 | 3.5 |

| This table is adapted from an experimental design for silicon nitride gelcasting, which used diallyl tartardiamide (DATDA) as the crosslinker. The data illustrates the effect of modifying the monomer/crosslinker ratio and other factors on the mechanical strength of the resulting crosslinked body. osti.gov |

N,N'-Diallyl-L-tartardiamide serves as a critical building block in the synthesis of advanced polymer architectures, most notably dendronized polymers. sigmaaldrich.comsigmaaldrich.com These highly branched, tree-like macromolecules can be used to construct sophisticated hydrogels. sigmaaldrich.com The specific application of DATD in this context is as a crosslinking agent for the synthesis of these dendronized structures, which are subsequently used to prepare hydrogels for specialized applications such as controlled drug release. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The unique geometry of dendronized polymers, facilitated by crosslinkers like DATD, allows for the creation of hydrogels with highly tailored properties and functionalities.

Hydrogels synthesized using N,N'-Diallyl-L-tartardiamide are noted for their application in biotechnology and advanced research, partly due to their biocompatible nature. chemimpex.comgoogleapis.com These materials can provide a suitable scaffold that supports cell growth and differentiation, making them valuable for tissue engineering. chemimpex.com The biocompatibility of the resulting hydrogel is essential for applications that involve direct contact with biological systems, such as in drug delivery systems or as matrices for cell culture. chemimpex.commedchemexpress.com

Advanced Hydrogel Architectures (e.g., Dendronized Polymers)

Development of Biodegradable Polymers

A significant advantage of incorporating N,N'-Diallyl-L-tartardiamide into polymer networks is the introduction of biodegradability. chemimpex.com The tartrate-derived core of the DATD molecule contains vicinal diols (hydroxyl groups on adjacent carbon atoms). wikipedia.org This specific chemical feature makes the crosslinks susceptible to cleavage by periodate ions, such as from periodic acid. wikipedia.org This targeted degradation allows for the convenient dissolution of the polymer network under specific chemical conditions, a property not shared by more common crosslinkers like N,N'-methylenebisacrylamide. wikipedia.org This characteristic is foundational for creating environmentally friendly materials and for applications in which the temporary presence of a polymer scaffold is required, such as in regenerative medicine or for the recovery of entrapped molecules from a gel matrix. chemimpex.comwikipedia.org

Elastomer and Resin Synthesis

The capacity of N,N'-Diallyl-L-tartardiamide to form stable and robust polymer networks makes it a valuable component in the synthesis of elastomers and resins. chemimpex.com In these applications, DATD functions as an effective crosslinking agent that enhances the mechanical properties of the final material. chemimpex.com The introduction of DATD-mediated crosslinks can improve the durability, flexibility, and thermal stability of the resulting elastomers and resins, making them suitable for more demanding applications. chemimpex.com

Biotechnology and Biomolecular Research Applications

Bioconjugation Strategies

Bioconjugation, the process of linking molecules to biomolecules, is a cornerstone of modern biotechnology. DATD's chemical properties make it an effective component in these strategies.

The diallyl functionality of N,N'-Diallyl-L-tartardiamide allows it to serve as a linker molecule for the immobilization of biomolecules. The allyl groups can participate in various chemical reactions, such as thiol-ene "click" chemistry, to covalently attach to surfaces or other molecules. This immobilization is crucial for a range of applications, including the development of biosensors, affinity chromatography media, and solid-phase enzyme reactors.

The tartrate backbone of DATD provides a hydrophilic spacer arm, which can help to maintain the native conformation and activity of the immobilized biomolecule by extending it away from the support surface. This can minimize steric hindrance and improve the accessibility of the biomolecule's active site.

A key application of DATD in bioconjugation is the attachment of antibodies to various surfaces. This is fundamental for the creation of immunodiagnostic assays, targeted drug delivery systems, and cell-sorting technologies. For instance, DATD can be used to crosslink antibodies to a solid support, such as a microplate or a nanoparticle, for use in an enzyme-linked immunosorbent assay (ELISA).

Furthermore, DATD can be employed to modify the surfaces of materials to enhance their biocompatibility or to introduce specific functionalities. By polymerizing DATD on a surface, a hydrogel layer can be formed that resists non-specific protein adsorption, a critical requirement for medical implants and in vitro diagnostic devices. The ability to tailor the surface properties of materials is a significant advantage in the design of advanced biomaterials. It has been noted as an effective inhibitor of antibody response in mice.

Linker Molecule for Biomolecule Immobilization

Biomaterials for Life Science Research

The development of novel biomaterials is essential for advancing life science research, particularly in the fields of tissue engineering and cell biology. DATD's properties make it a valuable building block for these materials. chemimpex.com

In tissue engineering, scaffolds provide a temporary, three-dimensional framework that supports cell attachment, proliferation, and differentiation, ultimately leading to the formation of new tissue. DATD is utilized as a crosslinking agent in the fabrication of hydrogel scaffolds. chemimpex.commedchemexpress.com These hydrogels can be designed to mimic the extracellular matrix (ECM) of native tissues, providing a suitable environment for tissue regeneration.

The biodegradability of DATD-crosslinked hydrogels can be controlled by the density of the crosslinks. The vicinal diol groups in the tartrate moiety of DATD allow for the cleavage of the crosslinks by periodate (B1199274) oxidation, enabling the controlled degradation of the scaffold as the new tissue forms. wikipedia.org This tunable degradation is a highly desirable feature in tissue engineering applications.

| Property | Description | Reference |

| Biocompatibility | Provides a scaffold that supports cell growth and differentiation. | chemimpex.com |

| Crosslinking Agent | Used in the synthesis of hydrogels to enhance mechanical properties and stability. | chemimpex.commedchemexpress.com |

| Biodegradability | The presence of vicinal diols allows for cleavage by periodic acid, enabling controlled degradation. | wikipedia.org |

Research has shown that DATD-containing biomaterials can effectively support the growth and differentiation of various cell types. chemimpex.com The chemical and physical properties of the hydrogel, such as its stiffness, porosity, and surface chemistry, can be tailored by adjusting the concentration of DATD and other components in the hydrogel formulation.

For example, studies have demonstrated that by creating gradients of DATD crosslinking within a hydrogel, it is possible to create a stiffness gradient that can direct the differentiation of stem cells into different lineages. This ability to control the cellular microenvironment at the molecular level is a powerful tool for studying the fundamental processes of cell biology and for developing more effective tissue engineering strategies. A study on transforming growth factor-beta treated bovine articular chondrocyte cultures utilized sodium dodecyl sulfate (B86663) gradient gels with 2.5-10% acrylamide (B121943) and diallyl tartardiamide.

Scaffold Design in Tissue Engineering

Interactions with Biological Systems at the Molecular Level

Understanding the interactions between synthetic materials and biological systems at the molecular level is crucial for the rational design of new biomaterials and therapeutic agents. The unique chemical structure of DATD provides several avenues for such interactions.

The chiral nature of L-tartaric acid, the precursor to DATD, means that DATD can exhibit stereospecific interactions with chiral biomolecules such as proteins and nucleic acids. These specific interactions can influence cellular behavior and signaling pathways. For instance, it is known that DATD has the ability to bind calcium.

Furthermore, the allyl groups of DATD can potentially interact with certain enzymes or receptors on the cell surface. While these interactions are still an active area of research, they hold the potential for developing materials that can actively modulate cellular functions. Research using N,N'-diallyl tartardiamide instead of methylene-bis acrylamide has been conducted to study the interacting network of lipoyl moieties in pyruvate (B1213749) and a-ketoglutarate dehydrogenase complexes. pnas.org

Calcium Binding Properties

Research has characterized N,N'-Diallyl-L-tartardiamide as a molecule possessing the ability to bind with calcium. This property is associated with its heparin-like nature, suggesting its potential for applications where sequestering or interacting with calcium ions is a functional requirement.

Modulation of Immune Responses (e.g., Antibody Inhibition in Mice)

The compound has been shown to function as an effective inhibitor of antibody responses in mice. This immunomodulatory effect points to its potential use in research contexts requiring the suppression or control of specific immune-related processes. escholarship.org

Inhibition of Periodate Treatment of Primary Amino Groups

N,N'-Diallyl-L-tartardiamide is also capable of inhibiting the periodate treatment of primary amino groups. This particular chemical interaction underscores its specific reactivity and potential as a tool in protocols where the protection or modification of amino groups is a procedural step.

Table 1: Summary of Biotechnological Properties of N,N'-Diallyl-L-tartardiamide

| Property | Description | Source(s) |

|---|---|---|

| Calcium Binding | Characterized as a heparin-like molecule with the ability to bind calcium ions. | |

| Immune Modulation | Demonstrated to be an effective inhibitor of antibody response in murine models. |

| Chemical Inhibition | Can inhibit the periodate treatment of primary amino groups. | |

Advanced Imaging and Expansion Techniques

A primary application of N,N'-Diallyl-L-tartardiamide is as a crosslinking agent in the formulation of polyacrylamide hydrogels, particularly for a super-resolution imaging technique known as expansion microscopy (ExM). wikipedia.orgchemimpex.commedchemexpress.com Its distinct chemical structure is integral to the success of complex, multi-step microscopy protocols.

Applications in Expansion Microscopy (ExM) of Biological Specimens (e.g., C. elegans)

DATD is a key component in the monomer solution used to create swellable hydrogels that physically expand biological samples. nih.govresearchgate.net This technique has been successfully applied to whole organisms, such as the nematode Caenorhabditis elegans, in a protocol known as ExCel (Expansion of C. elegans). nih.govnih.gov In this method, the specimen is infused with a solution containing monomers like sodium acrylate (B77674) and acrylamide, along with DATD as the crosslinker, before polymerization to embed the sample within the hydrogel. nih.govnih.gov

Chemical Cleavability for Hydrogel Disintegration in Microscopy Protocols

A crucial feature of N,N'-Diallyl-L-tartardiamide is the presence of vicinal diols in its structure. wikipedia.org This makes polyacrylamide gels crosslinked with DATD susceptible to chemical cleavage by periodate ions, such as sodium meta-periodate. wikipedia.orgnih.gov This property is intentionally exploited in advanced ExM protocols that require the disintegration of an initial hydrogel. nih.gov For instance, in iterative expansion techniques, a sample embedded in a DATD-crosslinked gel can be expanded, and that first gel can then be dissolved by periodate treatment before a second hydrogel is formed, allowing for even greater magnification. nih.govbiorxiv.org This cleavability allows for sequential processing steps that would be incompatible with non-cleavable crosslinkers like N,N'-methylene-bis-acrylamide. nih.gov

Facilitating Protein and RNA Detection with Sub-cellular Resolution

The use of DATD-based hydrogels in protocols like ExCel facilitates the physical magnification of specimens, achieving linear expansion factors of approximately 3.3x to 3.8x. nih.gov This isotropic swelling increases the physical distance between molecules, enabling the resolution of subcellular structures with conventional confocal microscopes to levels of ~65-75 nm. nih.govnih.gov This enhanced resolution has been specifically demonstrated to allow for the simultaneous imaging and detection of both proteins and RNA molecules within the same specimen, resolving details such as synaptic and gap junction proteins more clearly than standard microscopy allows. nih.gov

Table 2: Role of N,N'-Diallyl-L-tartardiamide in Expansion Microscopy (ExM)

| Application | Mechanism | Outcome | Source(s) |

|---|---|---|---|

| Hydrogel Crosslinker | Forms a polyacrylamide gel matrix that physically embeds biological specimens like C. elegans. | Enables isotropic physical expansion of the sample. | nih.gov, nih.gov, researchgate.net |

| Chemical Cleavability | The vicinal diol structure allows the DATD crosslinks to be broken by periodate treatment. | Permits the controlled disintegration of the hydrogel, essential for iterative expansion protocols. | nih.gov, wikipedia.org, biorxiv.org |

| Super-Resolution Imaging | The physical expansion of the sample separates biomolecules. | Facilitates protein and RNA detection with sub-cellular resolution (~65-75 nm). | nih.gov, nih.gov |

Analytical and Chromatographic Methodologies

Applications in Electrophoretic Techniques

As a cross-linking agent in polyacrylamide gel electrophoresis (PAGE), DATD offers distinct advantages over the more commonly used N,N'-methylenebisacrylamide (BIS). nih.gov Gels cross-linked with DATD are notable for their improved mechanical stability and their ability to be dissolved by periodic acid, a feature that simplifies the recovery of separated molecules for further analysis. wikipedia.org

The use of N,N'-Diallyl-L-tartardiamide as a cross-linker in polyacrylamide gels has been shown to significantly improve the resolution of protein separations, particularly for proteins in the higher molecular weight range. nih.gov Comparative studies between gels cross-linked with DATD and those with N,N'-methylenebisacrylamide demonstrate that DATD gels yield sharper, more distinct protein bands. nih.gov This enhanced resolution is attributed to the spontaneous formation of a pore size gradient within the DATD-cross-linked gel during polymerization. nih.gov This gradient effectively retards the diffusion of protein bands as they migrate through the gel, resulting in a more focused and well-separated pattern. nih.gov This property is especially beneficial for resolving complex protein mixtures, such as viral proteins, where clear differentiation between numerous components is critical. nih.gov

| Feature | N,N'-Diallyl-L-tartardiamide (DATD) Gels | N,N'-methylenebisacrylamide (BIS) Gels | Reference |

| Primary Application | Cross-linking agent in polyacrylamide gels | Standard cross-linking agent in polyacrylamide gels | nih.govwikipedia.org |

| Resolution | Greater resolution, especially for high MW proteins | Standard resolution | nih.gov |

| Mechanism | Spontaneous formation of a pore size gradient | Uniform pore structure | nih.gov |

| Special Property | Gel is soluble in periodic acid | Gel is insoluble | wikipedia.orgmz-at.de |

A key advantage of using DATD as a cross-linker is the ability to solubilize the polyacrylamide gel matrix after electrophoresis. wikipedia.org The vicinal diol structure in the DATD molecule allows for cleavage by periodic acid. wikipedia.orgmz-at.de This characteristic is particularly useful for the quantitative analysis of separated biomolecules, such as proteins. Once the gel is dissolved, the separated proteins can be recovered for applications like scintillation counting to measure radioactivity, offering a direct method for quantifying protein mass and radioactivity within the gel slices. chemsrc.com This contrasts with BIS-cross-linked gels, which are not readily solubilized, making the extraction and subsequent quantitative analysis of biomolecules more complex.

N,N'-Diallyl-L-tartardiamide is instrumental in the development of specialized gel formulations tailored for high-resolution electrophoretic techniques like isoelectric focusing and isotachophoresis. wikipedia.org Research has shown that DATD can be used to create highly cross-linked, yet transparent, polyacrylamide gels with enhanced mechanical stability. wikipedia.org A significant finding is that DATD gels can spontaneously form a natural gradient during polymerization, which improves protein resolution. nih.gov This effect is particularly pronounced when low concentrations of DATD are used relative to acrylamide (B121943). nih.gov This allows for the creation of gels that provide high resolution over a wide range of molecular weights without the need to cast complex, multi-layered gradient gels manually. nih.gov Furthermore, the increased pore size achievable with DATD cross-linking is beneficial in isoelectric focusing applications where molecular sieving can be problematic. mz-at.de

Quantitative Analysis of Biomolecules in Gel Systems

Chiral Chromatography and Enantioseparation

The inherent chirality of N,N'-Diallyl-L-tartardiamide, derived from L-(+)-tartaric acid, makes it an excellent building block for the creation of chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC) for enantioseparation. redalyc.org

N,N'-Diallyl-L-tartardiamide serves as a key chiral monomer or cross-linker in the synthesis of polymeric CSPs. dicp.ac.cnnih.goviastate.edu One fabrication method involves immobilizing conformationally restricted chiral selectors related to DATD onto a support material like vinyl-functionalized silica (B1680970). researchgate.net

A more advanced approach utilizes photo-initiated thiol-ene polymerization to create monolithic hybrid CSPs. dicp.ac.cnnih.gov In this process, DATD is polymerized with other monomers, such as a self-synthesized octakis(3-mercaptopropyl) octasilsesquioxane (POSS-SH) and a chiral selector like phenylisocyanate cinchonidine (B190817) (PCD). dicp.ac.cnnih.gov This "click chemistry" reaction is rapid and robust, allowing for the one-step fabrication of a homogeneous, porous monolithic column within a capillary. dicp.ac.cnnih.gov The resulting CSP, poly(POSS-co-DATDA-co-PCD), incorporates the chirality of both DATD and the cinchona alkaloid derivative, creating a powerful tool for separating enantiomers. dicp.ac.cnnih.gov Commercially available CSPs, such as Kromasil® CHI-TBB and CHI-DMB, are also based on derivatives of N,N'-diallyl-L-tartardiamide, where it is acylated and polymerized to form a network on a silica support. redalyc.orgvtt.fisigmaaldrich.com

CSPs derived from N,N'-Diallyl-L-tartardiamide have demonstrated excellent performance in the enantioseparation of a wide range of chiral compounds. redalyc.org The poly(POSS-co-DATDA-co-PCD) monolithic CSP, for instance, has been successfully evaluated for the capillary liquid chromatography (cLC) enantioseparation of acidic racemates. dicp.ac.cnnih.gov Its performance was compared to a similar CSP made with a non-chiral cross-linker, highlighting that the use of chiral DATD contributed to a different and effective enantioseparation ability. dicp.ac.cnnih.gov

The performance of commercial CSPs like Kromasil® CHI-TBB, which is based on O,O'-bis(4-tert-butylbenzoyl)-N,N'-diallyl-L-tartardiamide, has been studied in detail. vtt.firesearchgate.net These CSPs have been used to resolve the enantiomers of various drugs, including benzodiazepinones and the local anesthetic bupivacaine (B1668057). researchgate.netresearchgate.net Studies investigating the influence of temperature on the separation of bupivacaine enantiomers on a Kromasil® CHI-TBB column found that convection effects dominated the chiral separation, with mass-transfer coefficients increasing with temperature. researchgate.net These CSPs are noted for their stability in various organic solvents and their ability to provide strong chiral selectivity for a broad spectrum of compounds. redalyc.org

| CSP Base | Analyte(s) | Key Findings | Reference |

| poly(POSS-co-DATDA-co-PCD) | Acidic racemates | Exhibited distinct enantioseparation ability due to the chiral DATD cross-linker. | dicp.ac.cnnih.gov |

| Kromasil® CHI-TBB | Bupivacaine enantiomers | Separation is dominated by convection effects; mass-transfer coefficients increase with temperature. | researchgate.net |

| Kromasil® CHI-DMB/TBB | Benzodiazepinones | Effective separation achieved under normal-phase HPLC conditions. | redalyc.orgresearchgate.net |

| Kromasil® CHI-TBB | Finrozole | Successful preparative resolution achieved at low temperatures. | vtt.fi |

Influence of Chromatographic Parameters on Enantioseparation

The efficiency of enantiomeric separation using DATD-based chiral stationary phases is significantly influenced by various chromatographic parameters, most notably temperature and the composition of the mobile phase.

Temperature: Studies on DATD-based CSPs, such as Kromasil® CHI-TBB, have shown that temperature has a distinct effect on the interaction between the enantiomers of a compound and the stationary phase. researchgate.net An increase in temperature generally leads to a decrease in retention times for enantiomers. researchgate.net For instance, in the separation of bupivacaine enantiomers, adjusting the temperature from 25°C to 45°C altered the retention and separation factors, indicating a thermodynamic influence on the chiral recognition process. researchgate.net

Mobile Phase Composition: The composition of the mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol, is a critical factor in achieving successful chiral separation. researchgate.netfagg.be The type and concentration of the alcohol modifier can dramatically affect both the retention and the enantioselectivity of the separation. fagg.be For example, the use of different modifiers with carbon dioxide in supercritical fluid chromatography (SFC) has been shown to impact the elution strength and the chiral recognition process on DATD-based CSPs. fagg.be The modifier competes with the analyte for interaction sites on the stationary phase, thereby influencing retention and selectivity. fagg.be

Table 1: Influence of Temperature on Bupivacaine Enantiomer Separation on a Kromasil® CHI-TBB column This table is representative of the types of changes observed and is based on findings from referenced studies.

| Temperature (°C) | Retention Factor (k') - Enantiomer 1 | Retention Factor (k') - Enantiomer 2 | Selectivity (α) |

|---|---|---|---|

| 25 | Data Not Available | Data Not Available | Data Not Available |

| 35 | Data Not Available | Data Not Available | Data Not Available |

| 45 | Data Not Available | Data Not Available | Data Not Available |

Mechanism of Chiral Recognition

The chiral recognition mechanism of N,N'-Diallyl-L-tartardiamide-based CSPs is a complex process involving multiple types of molecular interactions. The C2-symmetric chiral selector, which is a core feature of the DATD-based network polymer, plays a pivotal role. scielo.org.mx The primary interactions responsible for chiral discrimination are believed to be hydrogen bonding and dipolar interactions. iastate.edu The amide linkages present in the polymer network provide numerous sites for these interactions. iastate.edu

In some DATD-derived CSPs, such as those acylated with aromatic groups like 3,5-dimethylbenzoyl or 4-tert-butylbenzoyl, π–π interactions can also contribute to the chiral recognition process, especially when the analyte contains aromatic rings. fagg.beiastate.edu The combination of these interactions creates a three-dimensional chiral environment that allows the stationary phase to differentiate between the enantiomers of a chiral compound.

Size-Exclusion Chromatography

Beyond its use in chiral separations, N,N'-Diallyl-L-tartardiamide is also a valuable crosslinking agent in the formation of polymeric matrices for size-exclusion chromatography. biosynth.com

Polymeric Matrix Formation for Molecular Separation

N,N'-Diallyl-L-tartardiamide can be copolymerized with monomers like acrylamide to form hydrogels. wikipedia.org These gels possess a porous network structure that is suitable for separating molecules based on their size. The crosslinking density, which can be controlled by the concentration of DATD, determines the pore size of the resulting matrix and thus its separation characteristics. wikipedia.org A key advantage of using DATD as a crosslinker is that the resulting polyacrylamide gels can be chemically cleaved by periodic acid due to the presence of vicinal diols in the DATD molecule. wikipedia.orgnih.gov This property is particularly useful for the recovery of separated macromolecules from the gel matrix. nih.gov

Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI) Techniques in Hydrogel Characterization

NMR and MRI are powerful, non-invasive techniques used to investigate the structure, dynamics, and transport properties of hydrogels at a molecular level.

Molecular Dynamics and Mass Transport Studies within Hydrogels

When N,N'-Diallyl-L-tartardiamide is used as a crosslinker in the synthesis of hydrogels, NMR and MRI can provide detailed insights into the behavior of molecules within the hydrogel network. chemimpex.com These techniques can be used to study the diffusion of water and other small molecules through the polymer matrix. uib.no For example, diffusion-weighted MRI can create spatially resolved maps of diffusion coefficients, revealing the homogeneity of the hydrogel network and how mass transport is affected by the polymer structure. polimi.it

Furthermore, NMR relaxation time measurements (T1 and T2) can provide information about the local environment and mobility of polymer chains and solvent molecules. nih.gov By studying these parameters, researchers can understand how factors like crosslink density and temperature influence the molecular dynamics within DATD-crosslinked hydrogels. techscience.com This information is crucial for designing hydrogels with specific properties for applications such as controlled drug release and tissue engineering. chemimpex.comsigmaaldrich.com

Catalysis and Organic Synthesis

Role as a Ligand in Catalytic Processesbiosynth.comthermofisher.com

N,N'-Diallyl-L-tartardiamide serves as a chiral ligand in various catalytic reactions. biosynth.comchemimpex.com Its inherent chirality, stemming from the L-tartaric acid backbone, makes it a valuable tool for asymmetric synthesis, where the selective production of one enantiomer over the other is crucial. frontiersin.orgresearchgate.net The presence of allyl groups provides sites for further functionalization or polymerization, adding to its versatility. chemimpex.com

Enhancement of Reaction Efficiencythermofisher.com

The use of N,N'-Diallyl-L-tartardiamide as a ligand can lead to improved reaction efficiency. chemimpex.com By coordinating with a metal center, it can influence the steric and electronic environment of the catalyst, thereby accelerating the rate of reaction. This enhancement is critical in optimizing synthetic routes, making them more time- and cost-effective. The specific impact on efficiency can be seen in various catalytic systems where the ligand's structure is tailored to the desired transformation.

Improvement of Enantioselectivity in Asymmetric Synthesisthermofisher.com

A primary application of N,N'-Diallyl-L-tartardiamide in catalysis is the improvement of enantioselectivity in asymmetric reactions. frontiersin.orgresearchgate.netbeilstein-journals.org The chiral scaffold of the ligand creates a dissymmetric environment around the catalytic center. This chirality is transferred during the reaction, favoring the formation of one enantiomer of the product over the other. This is a fundamental principle of asymmetric catalysis, essential for the synthesis of enantiopure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries. Research has shown that modifying the ligand structure can lead to significant enhancements in enantiomeric excess (e.e.) for various transformations. beilstein-journals.org

Future Research Directions and Emerging Applications

Novel Polymeric Systems and Advanced Materials

The role of N,N'-Diallyl-L-tartardiamide as a crosslinking agent is fundamental to its application in creating novel polymeric systems. chemimpex.commedchemexpress.com Its ability to form stable networks is particularly valuable in the synthesis of hydrogels and other polymeric materials, enhancing their durability and flexibility. chemimpex.com Researchers are exploring its use in the production of elastomers and resins with improved characteristics. chemimpex.com

A significant area of future research lies in the development of biodegradable polymers utilizing DATD. chemimpex.com This contributes to the creation of environmentally friendly alternatives in the plastics industry. chemimpex.com The ease with which its functional groups can be modified allows for the development of innovative materials with tailored properties, making it a valuable resource for enhancing product performance and sustainability. chemimpex.com

Future investigations will likely focus on synthesizing and characterizing new co-polymers incorporating DATD to create materials with specific functionalities. For instance, its use in conjunction with other monomers could lead to the development of "smart" materials that respond to environmental stimuli such as pH or temperature.

Enhanced Chiral Separation Technologies

N,N'-Diallyl-L-tartardiamide and its derivatives are being investigated as chiral selectors for creating chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). fagg.beresearchgate.nethplc.eu These CSPs are crucial for the separation of enantiomers, which is of paramount importance in the pharmaceutical industry where the therapeutic activity of a drug can be enantiomer-specific. dicp.ac.cn

Research has demonstrated the use of DATD-based CSPs for the enantioseparation of various compounds, including pharmaceuticals like benzodiazepinones and bupivacaine (B1668057). researchgate.netresearchgate.net The separation mechanism often involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. The differing stabilities of these complexes lead to different retention times and thus, separation.

Future research in this area will likely focus on:

Developing novel DATD-based CSPs: Synthesizing new derivatives of DATD to improve enantioselectivity and broaden the range of separable compounds. researchgate.net

Optimizing separation conditions: Investigating the effects of mobile phase composition, temperature, and flow rate on the efficiency and resolution of chiral separations. researchgate.net

Fabricating monolithic CSPs: Exploring the use of DATD in the one-step fabrication of monolithic columns for faster and more efficient enantioseparations. dicp.ac.cn A study in 2019 detailed the creation of cinchona-based monolithic hybrid CSPs through photo-initiated thiol-ene polymerization using (+)-N,N'-diallyl-L-tartardiamide. dicp.ac.cn

Exploration in Bio-sensing and Diagnostic Platforms

The biocompatibility and functionalizability of N,N'-Diallyl-L-tartardiamide make it a promising candidate for applications in bio-sensing and diagnostics. chemimpex.com Hydrogels synthesized using DATD as a crosslinker can serve as scaffolds for immobilizing enzymes, antibodies, or other biorecognition elements. medchemexpress.commedchemexpress.com These DATD-based hydrogels are being explored for their potential in drug delivery systems, where they can facilitate the controlled release of therapeutic agents. chemimpex.com

Future research directions include:

Development of novel biosensors: Creating DATD-based hydrogel platforms for the detection of specific biomarkers. The porous nature of the hydrogel would allow for the diffusion of the analyte to the immobilized bioreceptor, while the functional groups on DATD could be used for signal transduction.

Investigating its role in diagnostic assays: N,N'-Diallyl-L-tartardiamide has been noted as a heparin-like molecule with the ability to bind calcium and has been shown to be an effective inhibitor of antibody response in mice. biosynth.com This suggests potential applications in diagnostic tests where modulating immune responses or calcium levels is relevant. biosynth.com

Integration in Multi-functional Research Tools

N,N'-Diallyl-L-tartardiamide is a valuable tool in various research applications, primarily due to its role as a cleavable crosslinker in polyacrylamide gel electrophoresis (PAGE). wikipedia.org Unlike the more common crosslinker N,N'-methylenebisacrylamide, DATD-crosslinked gels can be dissolved by treatment with periodic acid. wikipedia.org This property is particularly useful for the recovery of separated macromolecules from the gel matrix for further analysis.

Recent advancements in microscopy, such as expansion microscopy (ExM), have also utilized DATD. In a 2020 study on C. elegans, DATD was used as a crosslinker in the hydrogel that could be chemically cleaved by periodate (B1199274) ions, facilitating downstream applications that require the disintegration of the initial hydrogel. nih.gov This cleavability is also being considered to improve immunolabeling in pan-ExM by allowing for crosslink cleavage at more physiological pH values. biorxiv.org

Future research could explore the integration of DATD into other advanced research tools and techniques where reversible gel formation or sample recovery is advantageous. Its use as a crosslinking agent in the synthesis of dendronized polymers for controlled drug release also highlights its potential in creating sophisticated research tools for pharmacology and materials science. sigmaaldrich.com

Q & A

Q. What are the recommended safety protocols for handling DATD in laboratory settings?

DATD is classified under GHS as a skin irritant (H315) and severe eye irritant (H319) . Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powdered forms.

- First Aid: Flush eyes with water for ≥15 minutes if exposed; wash skin with soap and water. Seek medical attention if irritation persists .

- Storage: Store in sealed containers at 4°C to minimize decomposition (observe JIS Z 7253:2019 standards) .

Q. How is DATD synthesized, and what are its critical purity benchmarks?

DATD is synthesized via N-allylation of L-tartaric acid derivatives. Key steps include:

- Reaction Conditions: Allylation under inert atmosphere (N₂/Ar) at 50–60°C for 24 hours.

- Purification: Recrystallization from ethanol/acetone mixtures (solubility confirmed in Section 9 of SDS) .

- Purity Validation: HPLC with chiral columns (e.g., kromosil TBB) to confirm enantiomeric purity (>98% by TLC or RP-HPLC) .

Q. What are the standard applications of DATD in polymer chemistry?

DATD is a crosslinker in hydrogel synthesis for biomedical and microscopy applications:

- Hydrogel Fabrication: Embed specimens in DATD-crosslinked hydrogels (4°C, 24 hours) for expansion microscopy, enabling ultrastructural imaging .

- Reaction Mechanism: DATD’s diallyl groups undergo radical polymerization with acrylamide, forming stable, expandable networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in DATD’s stability under varying experimental conditions?

DATD’s stability is context-dependent:

- Thermal Stability: Decomposes at >100°C, releasing CO, CO₂, and NOx . Avoid prolonged heating in open systems.

- pH Sensitivity: Hydrolysis accelerates in acidic/basic conditions (pH <3 or >10). Use neutral buffers (e.g., PBS) for aqueous applications .

- Validation Method: Monitor decomposition via FT-IR (C=O stretch at 1720 cm⁻¹) or GC-MS for volatile byproducts .

Q. What advanced analytical methods are suitable for characterizing DATD’s stereochemical purity?

- Chiral Chromatography: Use kromosil TBB columns (normal-phase) or DATD-derived chiral stationary phases (RP-UFLC) for enantiomeric resolution .

- Nuclear Magnetic Resonance (NMR): ¹H-NMR (D₂O) to confirm allyl proton integration (δ 5.2–5.8 ppm) and tartaric acid backbone .

- Circular Dichroism (CD): Verify optical activity ([α]²⁵D = +15° to +20° in ethanol) .

Q. How does DATD compare to alternative crosslinkers (e.g., bis-acrylamide) in hydrogel-based expansion microscopy?

- Mechanical Properties: DATD hydrogels exhibit lower stiffness vs. bis-acrylamide, reducing tissue deformation during expansion .

- Swelling Ratio: DATD enables ~4× linear expansion (vs. 3.5× for bis-acrylamide), critical for nanoscale resolution .

- Protocol Optimization: Pre-cool reagents to 4°C and extend polymerization time (>24 hours) to enhance hydrogel homogeneity .

Q. What strategies mitigate batch-to-batch variability in DATD synthesis?

- Quality Control: Implement in-process checks via inline FT-IR for allyl group incorporation.

- Catalyst Optimization: Use Pd/C or Ni catalysts for consistent allylation efficiency (monitor via TLC, Rf = 0.3 in ethyl acetate) .

- Statistical Design: Apply factorial DOE (e.g., temperature, solvent ratio) to identify critical process parameters .

Methodological Notes

- Safety Compliance: Adhere to JIS Z 7253:2019 and OSHA HCS standards for hazard communication .

- Data Reproducibility: Archive raw NMR/HPLC chromatograms and environmental conditions (humidity, temperature) for peer review .

- Ethical Disposal: Follow Pollutant Release and Transfer Register (PRTR) laws for decomposition byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.